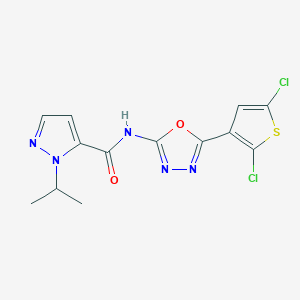
4-amino-N-(2-fluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(2-fluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide, commonly known as FIT-039, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FIT-039 is a selective inhibitor of the Polo-like kinase 1 (PLK1), an enzyme that plays a critical role in cell division and proliferation.
科学的研究の応用
Synthesis and Characterization
Research in the field of synthetic chemistry has led to the development of various compounds with potential applications in medicinal chemistry. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated antimicrobial activities, showcasing the importance of synthesizing novel compounds for therapeutic purposes (Bayrak et al., 2009). Additionally, the creation of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors highlighted the role of novel synthetic pathways in addressing infectious diseases (Jeankumar et al., 2013).
Antimicrobial Activity
The antimicrobial properties of synthesized compounds are a significant area of research. Investigations into novel compounds like those derived from 4-amino-N-(2-fluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide could provide insights into developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens.
Antitumor Activity
The pursuit of novel antitumor agents is a critical area of research. Compounds synthesized from 4-amino-N-(2-fluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide and related chemical frameworks are being studied for their potential to inhibit the proliferation of cancer cells. Research into the synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide indicates the potential of similar compounds in cancer treatment (Hao et al., 2017).
Antiviral Activity
Emerging viral pathogens pose a continuous threat to public health, necessitating the development of new antiviral compounds. The synthesis of novel benzamide-based 5-aminopyrazoles showing remarkable anti-avian influenza virus activity demonstrates the potential application of compounds synthesized from 4-amino-N-(2-fluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide in combating viral diseases (Hebishy et al., 2020).
特性
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c17-11-6-2-1-5-10(11)9-19-15(22)14-12(18)13(20-24-14)16(23)21-7-3-4-8-21/h1-2,5-6H,3-4,7-9,18H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEKWUOJMKCGOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride](/img/structure/B2360123.png)

![(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2360127.png)
![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)

![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)
![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)


![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2360141.png)